molecular formula C19H15F3N2O4S B2738869 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1189444-36-7

4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2738869
CAS No.: 1189444-36-7
M. Wt: 424.39
InChI Key: WNBILCRQUVMHAG-UHFFFAOYSA-N
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Description

4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazine core, which is known for its diverse biological activities, and is further modified with fluorine and morpholine groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the fluorine and morpholine groups. Common reagents used in these reactions include fluorinating agents and morpholine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogen exchange reactions often utilize reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2R)-1-(3,5-difluorophenyl)pyrrolidin-2-yl]-6-(morpholine-4-carbonyl)-2-morpholino-chromen-4-one
  • N-(3,5-difluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide

Uniqueness

4-(3,5-difluorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione stands out due to its unique combination of fluorine and morpholine groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(3,5-difluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-12-1-2-17-16(10-12)24(15-8-13(21)7-14(22)9-15)11-18(29(17,26)27)19(25)23-3-5-28-6-4-23/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBILCRQUVMHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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